molecular formula C6H10ClN B1473503 3-Ethynylpyrrolidine CAS No. 1427202-26-3

3-Ethynylpyrrolidine

Cat. No.: B1473503
CAS No.: 1427202-26-3
M. Wt: 131.6 g/mol
InChI Key: VAZHYVQQZFECRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylpyrrolidine: is an organic compound with the molecular formula C6H9N It is a derivative of pyrrolidine, featuring an ethynyl group attached to the third carbon of the pyrrolidine ring

Properties

IUPAC Name

3-ethynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUIQKBMXNDIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228231-29-5
Record name 3-ethynylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned protocols. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethynylpyrrolidine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form ethylpyrrolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Ethylpyrrolidine.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Ethynylpyrrolidine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceuticals and other organic compounds. For example, it has been involved in the synthesis of tetrahydropyridine derivatives, which are valuable in drug development and material science applications.

Case Study: Synthesis of Tetrahydropyridines
Research conducted by Zhu et al. demonstrated that the combination of ethyl 2-methyl-2,3-butadienoate and N-tosylimines led to the successful synthesis of highly functionalized tetrahydropyridines using this compound as a precursor. These derivatives exhibited promising biological activities, indicating their potential use in medicinal applications.

Medicinal Chemistry

Antifungal Agents Development
Compounds derived from structures similar to this compound have shown significant antifungal activity. For instance, research by Ballinas-Indilí et al. highlighted that certain ethynylpyridine derivatives interact with key amino acids in fungal enzymes, suggesting their potential as new antifungal drugs.

Case Study: Interaction with Biological Targets
Studies involving (3S)-3-ethynylpyrrolidine; hydrochloride have indicated its binding affinity to specific receptors related to neurological functions. This interaction could modulate signaling pathways involved in cell survival and proliferation, thus presenting therapeutic applications in neuropharmacology.

Materials Science

Luminescent Organometallic Networks
The synthesis of silver–ethynide complexes using ethynylpyridine derivatives has been explored for their luminescence properties. These complexes form two-dimensional (2D) and three-dimensional (3D) networks that can be applied in optoelectronic devices and sensors.

Case Study: Development of Supramolecular Cages
Garrison et al. reported the synthesis of trigonal bipyramidal supramolecular cages using 4-ethynyl-pyridine. These cages have potential applications in catalysis and material science due to their unique structural properties and ability to encapsulate guest molecules.

Chemical Probes and Research Tools

Triplex DNA Formation Studies
The compound has been utilized in studies investigating the dynamics of triplex DNA formation. The spin label 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine was employed to probe DNA interactions, providing insights into nucleic acid structure and function .

Summary Table of Applications

Application Area Description Example Case Study
Organic SynthesisBuilding block for complex heterocycles and pharmaceuticalsSynthesis of tetrahydropyridines
Medicinal ChemistryDevelopment of antifungal agents and interaction with neurological receptorsBinding studies with (3S)-3-ethynylpyrrolidine; hydrochloride
Materials ScienceCreation of luminescent organometallic networks and supramolecular cagesSilver–ethynide complexes for optoelectronic devices
Chemical ProbesStudying triplex DNA formation using spin labelsEPR spectroscopy studies on DNA interactions

Mechanism of Action

The mechanism of action of 3-Ethynylpyrrolidine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects through enzyme inhibition .

Comparison with Similar Compounds

    2-Ethynylpyrrolidine: Similar structure but with the ethynyl group attached to the second carbon.

    4-Ethynylpyrrolidine: Ethynyl group attached to the fourth carbon.

    Ethylpyrrolidine: Hydrogenated version of 3-Ethynylpyrrolidine.

Uniqueness: this compound is unique due to the position of the ethynyl group on the third carbon, which imparts distinct chemical and physical properties compared to its isomers. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

3-Ethynylpyrrolidine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group attached to a pyrrolidine ring. This unique structure allows for various chemical interactions that can influence its biological activity. The ethynyl group enhances the compound's reactivity, allowing it to participate in diverse chemical reactions, which can be crucial for its interactions with biological macromolecules such as enzymes and receptors.

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound's ethynyl group can engage in π-π interactions or covalent bonding with active sites on enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: this compound has been studied for its role as an enzyme inhibitor, where it can bind to the active site and block substrate access.
  • Receptor Modulation: The compound may also act as a ligand for certain receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

  • Antimicrobial Properties: Some studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.
  • Neuropharmacological Effects: this compound and its derivatives have been explored for their effects on the central nervous system, particularly as ligands for ionotropic glutamate receptors, which are crucial for excitatory neurotransmission .
  • Therapeutic Potential: Investigations into the compound's therapeutic properties have suggested that it may serve as a precursor in drug development, particularly in creating new pharmacophores for various diseases.

Case Studies

Several case studies highlight the applications and effectiveness of this compound in different contexts:

  • Study on Enzyme Inhibition:
    • A study demonstrated that this compound derivatives effectively inhibited specific enzymes involved in metabolic pathways. The structure-activity relationship (SAR) analysis indicated that modifications to the ethynyl group significantly affected inhibitory potency .
  • Neuropharmacological Research:
    • Research focusing on the interaction of this compound with glutamate receptors showed promising results in modulating excitatory neurotransmission. This could have implications for developing treatments for neurological disorders such as epilepsy or depression .
  • Synthesis and Application:
    • A recent synthesis study explored the use of this compound as a building block for more complex molecules. The findings suggested that this compound could facilitate the development of novel therapeutic agents through various chemical transformations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
Pyrrolidine Basic pyrrolidine ringLimited activity; serves as a parent compound
Pyrrolizine Fused ring systemDifferent biological profiles; less studied
Prolinol Hydroxylated derivativeExhibits distinct pharmacological effects
This compound Ethynyl-substituted pyrrolidineNotable enzyme inhibition and receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylpyrrolidine
Reactant of Route 2
3-Ethynylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.